molecular formula C7H16ClNO B1343115 (1-Aminocyclohexyl)methanol hydrochloride CAS No. 5460-68-4

(1-Aminocyclohexyl)methanol hydrochloride

Cat. No. B1343115
CAS RN: 5460-68-4
M. Wt: 165.66 g/mol
InChI Key: NEPOOMVFQWOTOW-UHFFFAOYSA-N
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Description

(1-Aminocyclohexyl)methanol hydrochloride, also known as 1-amino-3-cyclohexyl-1-methanol hydrochloride, is an organic compound belonging to the class of cyclic alcohols. It is a colorless, odorless, and water-soluble solid. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a catalyst in the production of polyurethane foam. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Base-Promoted Rearrangement Studies

A study by Nakai, Furukawa, and Ōae (1969) investigated the base-promoted rearrangement of N,N-Dichlorocyclohexylamine to 2-Aminocyclohexanone, employing a 14C tracer to understand the reaction mechanism. This research contributes to our understanding of the Neber rearrangement and its applications in organic synthesis (Nakai, Furukawa, & Ōae, 1969).

Synthesis of Amino Acid Methyl Esters

Li and Sha (2008) described a method for preparing amino acid methyl ester hydrochlorides using methanol, demonstrating the versatility of this compound in synthesizing various amino acids, which are crucial in peptide and protein research (Li & Sha, 2008).

Enantioselective Photocycloaddition Catalysis

Pecho et al. (2021) explored the enantioselective [2 + 2] photocycloaddition of N,O-Acetals derived from α,β-unsaturated β-aryl substituted aldehydes and (1-aminocyclohexyl)methanol. Their findings are significant in the field of chiral catalysis and photochemistry (Pecho et al., 2021).

Electrophoresis Device with Electrochemical Derivatization

Santos, da Costa, Gutz, and Garcia (2017) discussed a hybrid electrophoresis device with electrochemical preprocessing for analyzing compounds like methanol. This technology is relevant for analytical chemistry and biochemistry (Santos, da Costa, Gutz, & Garcia, 2017).

Study on Methanol and Lipid Dynamics

Nguyen et al. (2019) examined how methanol influences lipid dynamics in biological membranes. This research is crucial for understanding cell membrane properties and the impact of solvents in biological systems (Nguyen et al., 2019).

properties

IUPAC Name

(1-aminocyclohexyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7(6-9)4-2-1-3-5-7;/h9H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPOOMVFQWOTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5460-68-4
Record name 5460-68-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18892
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Record name (1-aminocyclohexyl)methanol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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